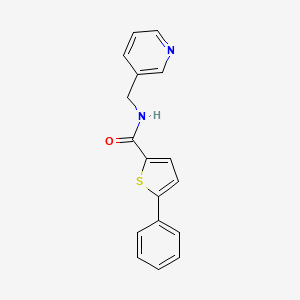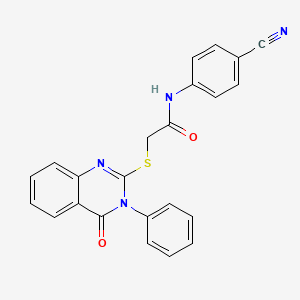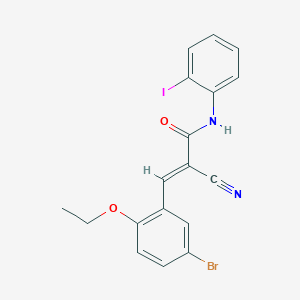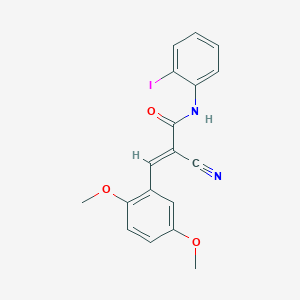
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate the role of dopamine receptors in the brain.
Mécanisme D'action
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a selective antagonist of dopamine D1 receptors, which are widely distributed in the brain. By blocking these receptors, 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the activity of dopaminergic neurons and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to affect various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a widely used tool in scientific research due to its selective antagonism of dopamine D1 receptors. However, it has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.
Orientations Futures
There are many possible future directions for research involving 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Some possible areas of investigation include the role of dopamine D1 receptors in various disease states, such as Parkinson's disease and schizophrenia, as well as the development of more selective and potent dopamine D1 receptor antagonists. Additionally, the potential therapeutic applications of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone and related compounds in the treatment of various neurological and psychiatric disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves several steps, including the reaction of 3,4-dihydroisoquinoline with cyclohexylamine to form the corresponding amine, which is then reacted with ethyl chloroacetate to produce the ethyl ester. The ester is then hydrolyzed to form the acid, which is then coupled with 2-aminoethanol to produce 2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone.
Applications De Recherche Scientifique
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been widely used in scientific research to investigate the role of dopamine D1 receptors in the brain. It has been used to study the effects of dopamine on various physiological and behavioral processes, including learning and memory, reward, and drug addiction.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(12-18-16-8-2-1-3-9-16)19-11-10-14-6-4-5-7-15(14)13-19/h4-7,16,18H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCDCRRZGTLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)

